α-Helical Content Enhancement in Functional Peptides
In a head-to-head comparison of apolipoprotein A-I mimetic peptides, substitution of the native aspartic acid with α-methyl-aspartic acid (Dα) resulted in measurable differences in α-helical content and biological activity. Circular dichroism (CD) spectroscopy revealed that the Dα-modified peptide exhibited altered helical propensity compared to the unmodified peptide (A), and cholesterol efflux potency followed the rank order: 6α > Kα ≈ Lα ≈ Aα >> Dα ≈ A [1]. This demonstrates that α-methylation of aspartic acid directly influences the peptide's conformational ensemble and its functional output.
| Evidence Dimension | Cholesterol efflux potency (functional assay) |
|---|---|
| Target Compound Data | Peptide Dα (containing α-methyl-Asp) ≈ Peptide A |
| Comparator Or Baseline | Peptide A (unmodified) and peptides Aα (α-methyl-Ala), Kα (α-methyl-Lys), Lα (α-methyl-Leu) |
| Quantified Difference | Potency order: 6α > Kα ≈ Lα ≈ Aα >> Dα ≈ A |
| Conditions | ABCA1-transfected BHK cells, cholesterol efflux assay |
Why This Matters
This data confirms that α-methyl-Asp modifies peptide conformation sufficiently to alter a therapeutically relevant biological readout, providing a basis for structure-activity relationship (SAR) studies and lead optimization.
- [1] Sviridov, D., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Biochemical and Biophysical Research Communications, 526(2), 349-354. View Source
